molecular formula C20H24N2O B1360473 2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898782-70-2

2-Methyl-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1360473
CAS No.: 898782-70-2
M. Wt: 308.4 g/mol
InChI Key: NJTANSBHWFENLC-UHFFFAOYSA-N
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Description

2-Methyl-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C20H24N2O and a molecular weight of 308.42 g/mol . It is a benzophenone derivative, which means it contains a benzophenone core structure with additional substituents. Benzophenones are known for their applications in various fields, including pharmaceuticals, cosmetics, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2-methylbenzophenone with 4-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of 2-Methyl-2’-(4-methylpiperazinomethyl) benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2’-(4-methylpiperazinomethyl) benzophenone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2’-(4-methylpiperazinomethyl) benzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The piperazine moiety can enhance its binding affinity to certain biological targets, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2’-(4-methylpiperazinomethyl) benzophenone is unique due to the presence of both the benzophenone core and the 4-methylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2-methylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-16-7-3-5-9-18(16)20(23)19-10-6-4-8-17(19)15-22-13-11-21(2)12-14-22/h3-10H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTANSBHWFENLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643856
Record name (2-Methylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-70-2
Record name (2-Methylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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